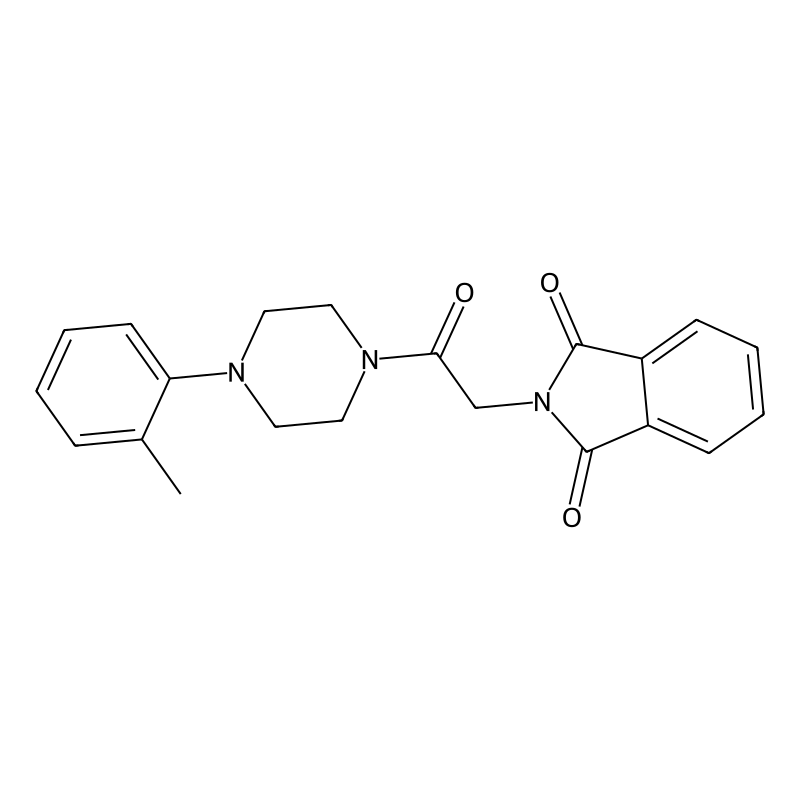

2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry

TOPD is a molecule containing a piperazine ring and an isoindoline-1,3-dione group. Compounds with similar structures have been explored for their potential applications in medicinal chemistry, including:

- Anticonvulsant activity: Studies have investigated the anticonvulsant properties of TOPD analogues. Source: European Journal of Medicinal Chemistry:

- Acetylcholinesterase inhibition: Certain TOPD analogues have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Source: Molecules (Basel, Switzerland):

The compound 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule characterized by its unique structural features, including an isoindoline-1,3-dione core and a piperazine moiety. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure allows for various interactions within biological systems, making it a subject of extensive research.

If applicable, discuss the mechanism of action of this compound. This could include its role in biological systems, its interaction with other compounds, etc.

Due to the lack of specific research on this compound, its mechanism of action is unknown. However, the presence of the isoindolinone core and the piperazine ring suggests potential for biological activity. Similar isoindolinones have been investigated for various purposes, including kinase inhibition (regulation of cellular processes) []. Further research is needed to understand how the o-tolyl substitution might affect the mechanism compared to known isoindolinones.

The synthesis of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of piperazine derivatives with isoindoline-1,3-dione precursors. A common method includes the use of coupling agents such as EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of bases like triethylamine to facilitate the formation of amide bonds between the piperazine and isoindoline structures . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.

Research indicates that 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione exhibits significant biological activity, particularly in neuropharmacology. It has been evaluated for its potential as an anti-cholinesterase agent, which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase has been demonstrated with promising IC50 values, indicating its effectiveness in enhancing cholinergic neurotransmission . Additionally, it may possess anti-inflammatory properties, contributing to its neuroprotective effects.

The synthesis of this compound can be performed through several methods:

- Amide Coupling: This involves reacting an isoindoline derivative with a piperazine derivative using coupling reagents like EDC and HOBT (hydroxybenzotriazole) to form the desired amide linkage.

- Cyclization Reactions: Some synthetic routes may involve cyclization steps where precursors are transformed into the isoindoline structure under acidic or basic conditions.

- Solvent Optimization: Common solvents used include dichloromethane or ethanol, with reaction temperatures typically maintained at low levels to prevent degradation of sensitive functional groups .

The primary applications of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione lie in medicinal chemistry and pharmacology. Its potential as a therapeutic agent for neurodegenerative diseases makes it a candidate for further drug development. Additionally, due to its anti-inflammatory properties, it may find applications in treating various inflammatory conditions.

Interaction studies have shown that 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione can effectively bind to acetylcholinesterase and other relevant biological targets. Molecular docking studies suggest that the compound interacts with key residues within the active site of acetylcholinesterase, demonstrating a binding affinity comparable to established inhibitors like donepezil . These interactions are crucial for understanding its mechanism of action and guiding further modifications for enhanced efficacy.

Several compounds share structural similarities with 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione. Here are a few notable examples:

Uniqueness: The unique aspect of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione lies in its specific substitution pattern on the piperazine ring and the isoindoline moiety, which enhances its selectivity and potency against cholinesterases compared to other similar compounds. This specificity may lead to fewer side effects while maximizing therapeutic effects in neurodegenerative disease treatments.

IUPAC Name: 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Molecular Formula: C₂₁H₂₀N₃O₃

Molecular Weight: 362.41 g/mol

The compound belongs to two critical classes:

- Isoindoline-1,3-dione derivatives: Known for their planar bicyclic structure and electron-withdrawing carbonyl groups, which enhance reactivity in nucleophilic substitutions.

- Piperazine-containing compounds: The 4-(o-tolyl)piperazine moiety introduces steric and electronic modulation, influencing receptor binding kinetics.

Structurally, the o-tolyl group (2-methylphenyl) at the piperazine nitrogen distinguishes it from simpler arylpiperazine derivatives, potentially enhancing blood-brain barrier permeability.

Historical Development of Isoindoline-1,3-dione Chemistry

The isoindoline-1,3-dione (phthalimide) scaffold was first synthesized in 1857 via ammonolysis of phthalic anhydride. Key milestones include:

- 1886: Gabriel synthesis revolutionized amine production using potassium phthalimide, enabling controlled alkylation without over-reaction.

- 1950s–1970s: Phthalimide derivatives gained prominence in anticonvulsants (e.g., thalidomide) and dyes.

- 21st Century: Hybridization with piperazine rings expanded applications to antimicrobial and anticancer agents.

Recent advances focus on optimizing substituents to balance bioavailability and activity. For example, electron-donating groups (e.g., o-tolyl) improve metabolic stability compared to unsubstituted phenyl groups.

Position Within Piperazinyl-Substituted Imide Research

Piperazine-imide hybrids are a growing subclass in CNS and antimicrobial drug discovery. Comparative studies highlight:

The o-tolyl group’s steric bulk may reduce off-target interactions compared to bulkier substituents, as seen in tylophorinicine derivatives. Current research prioritizes structure-activity relationship (SAR) studies to refine target specificity.